molecular formula C5H12O B1605180 1-Methoxy-2-methylpropane CAS No. 625-44-5

1-Methoxy-2-methylpropane

Cat. No.: B1605180
CAS No.: 625-44-5
M. Wt: 88.15 g/mol
InChI Key: ZYVYEJXMYBUCMN-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylpropane, also known as methyl tert-butyl ether, is an organic compound with the molecular formula C₅H₁₂O. It is a clear, colorless, and flammable liquid with a characteristic ether-like odor. This compound is widely used as a fuel additive to enhance the octane rating of gasoline and reduce engine knocking .

Preparation Methods

1-Methoxy-2-methylpropane can be synthesized through several methods:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide.

    Industrial Production: Industrially, this compound is produced by the reaction of methanol with isobutene in the presence of an acid catalyst.

Chemical Reactions Analysis

1-Methoxy-2-methylpropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen iodide for substitution and strong oxidizing agents for oxidation reactions.

Comparison with Similar Compounds

1-Methoxy-2-methylpropane can be compared with other similar compounds such as:

This compound is unique due to its widespread use as a fuel additive and its historical significance as an anesthetic.

Properties

IUPAC Name

1-methoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVYEJXMYBUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211540
Record name Ether, isobutyl methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

211.0 [mmHg]
Record name Methyl isobutyl ether
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CAS No.

625-44-5
Record name Methyl isobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-44-5
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Record name Ether, isobutyl methyl
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Record name Ether, isobutyl methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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